molecular formula C13H18N4O B11049659 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No.: B11049659
M. Wt: 246.31 g/mol
InChI Key: MDHOISQLFOQSFF-UHFFFAOYSA-N
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Description

8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework. This particular compound contains multiple nitrogen atoms, which contribute to its pharmacological potency.

Preparation Methods

The synthesis of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction. One common method involves the microwave-assisted reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This method is preferred over conventional methods due to its higher yield and shorter reaction time . The reaction conditions typically include the use of a microwave reactor, which provides the necessary energy to drive the reaction to completion efficiently.

Chemical Reactions Analysis

8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . The compound’s anticonvulsant and antiepileptic effects are believed to result from its modulation of neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

8-methyl-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one

InChI

InChI=1S/C13H18N4O/c1-16-9-7-13(8-10-16)14-12(18)17(15-13)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,18)

InChI Key

MDHOISQLFOQSFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3

Origin of Product

United States

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